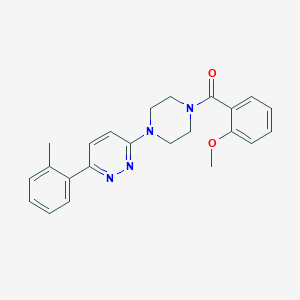

(2-Methoxyphenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Descripción general

Descripción

“(2-Methoxyphenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a compound that contains a pyridazinone moiety. Pyridazinones are known to be inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurodegenerative diseases like Alzheimer’s .

Synthesis Analysis

The synthesis of compounds bearing the pyridazinone moiety involves a series of reactions. For instance, compounds were synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The specific synthesis process for “(2-Methoxyphenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone” is not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

- Urapidil , an important drug for treating essential hypertension and hypertensive emergencies, is synthesized from this compound. Urapidil acts as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial blood pressure . Its unique mechanism prevents reflex tachycardia in patients, making it clinically valuable for hypertensive crises and perioperative hypertension.

- Researchers have explored indole derivatives, including those related to our compound, for their biological potential. Some derivatives exhibit anti-HIV-1 activity, as demonstrated by molecular docking studies .

- The title compound has been evaluated for its α-glucosidase inhibition activity. This property is relevant in the context of managing diabetes and controlling blood glucose levels .

- Urapidil, derived from our compound, can cross the blood-brain barrier and activate the 5HT-1A receptor. This central antihypertensive activity contributes to its clinical use .

- Our compound has been used as a building block for synthesizing novel derivatives. For instance, researchers have developed previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid using multicomponent condensation methods .

- A group of related compounds, including our compound, underwent binding data analysis, in silico docking simulations, and molecular dynamics studies. These investigations provide insights into their potential interactions and ADME properties .

Antihypertensive Drug Development

Anti-HIV-1 Activity

α-Glucosidase Inhibition

Central Antihypertensive Activity

Novel Synthesis Approaches

Binding Data and Molecular Dynamics Studies

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-17-7-3-4-8-18(17)20-11-12-22(25-24-20)26-13-15-27(16-14-26)23(28)19-9-5-6-10-21(19)29-2/h3-12H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAUVJGFLRYETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B3208039.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea](/img/structure/B3208041.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide](/img/structure/B3208048.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3208054.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3208074.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3208092.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3208106.png)

![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3208108.png)

![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B3208136.png)

![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B3208141.png)

![(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B3208148.png)